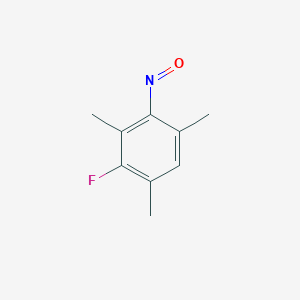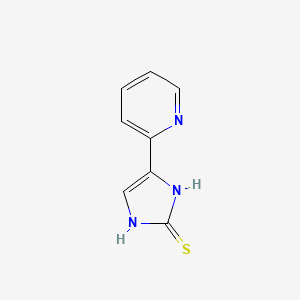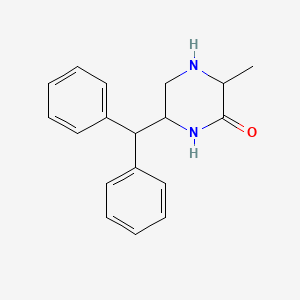
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is an organic compound with the molecular formula C9H10FNO It is a derivative of benzene, characterized by the presence of a fluorine atom, three methyl groups, and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene typically involves the nitration of 2-Fluoro-1,3,5-trimethylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as iron powder and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-1,3,5-trimethyl-4-nitrobenzene.
Reduction: 2-Fluoro-1,3,5-trimethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The fluorine atom and methyl groups contribute to the compound’s stability and specificity in binding to its targets.
Comparación Con Compuestos Similares
2-Fluoro-1,3,5-trimethylbenzene: Lacks the nitroso group, making it less reactive.
2-Fluoro-1,3,5-trimethyl-4-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
2-Fluoro-1,3,5-trimethyl-4-aminobenzene:
Uniqueness: 2-Fluoro-1,3,5-trimethyl-4-nitrosobenzene is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in biochemical research and drug development.
Propiedades
Número CAS |
52547-96-3 |
|---|---|
Fórmula molecular |
C9H10FNO |
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
2-fluoro-1,3,5-trimethyl-4-nitrosobenzene |
InChI |
InChI=1S/C9H10FNO/c1-5-4-6(2)9(11-12)7(3)8(5)10/h4H,1-3H3 |
Clave InChI |
MEZVALRJGGKMFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1N=O)C)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)



![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960767.png)

